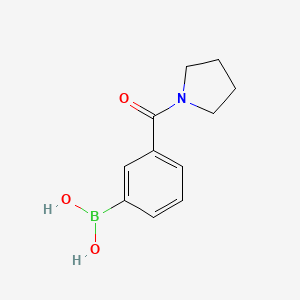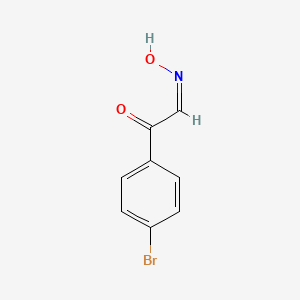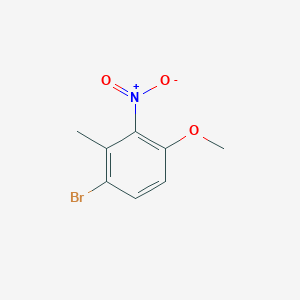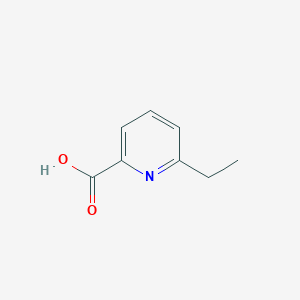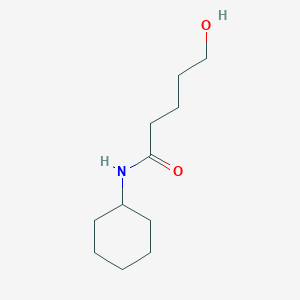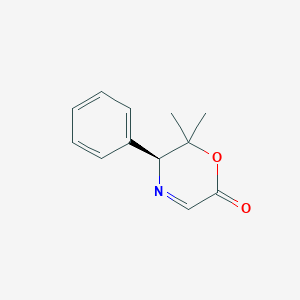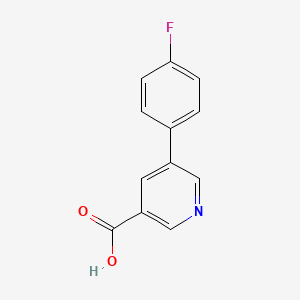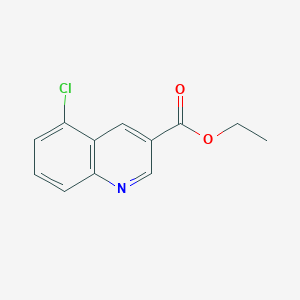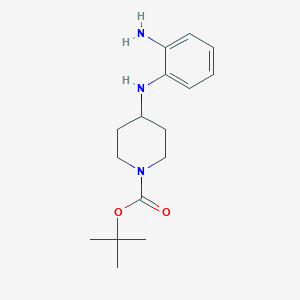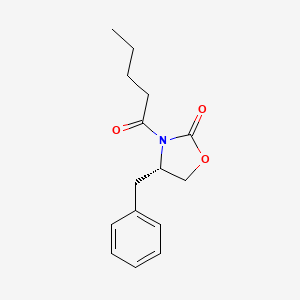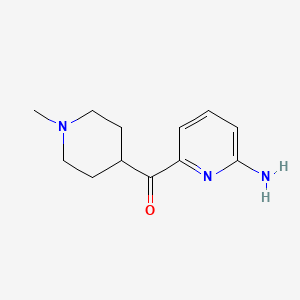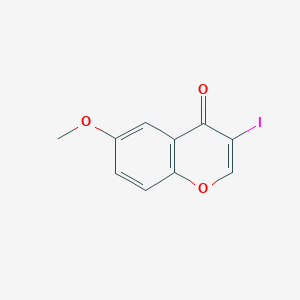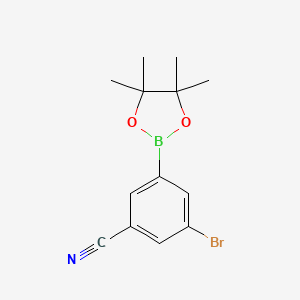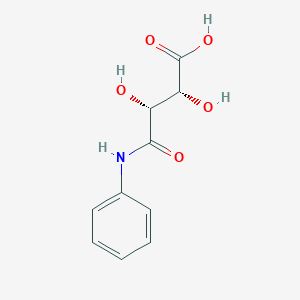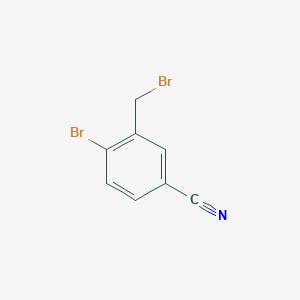
4-Bromo-3-(bromomethyl)benzonitrile
概要
説明
4-Bromo-3-(bromomethyl)benzonitrile is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
Synthesis Analysis
This compound reacts with 2H-tetrazole in the presence of potassium hydroxide to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-(bromomethyl)benzonitrile is C8H6BrN . The molecular weight is 196.04 g/mol .Chemical Reactions Analysis
In the presence of KOH, 4-Bromo-3-(bromomethyl)benzonitrile reacts with 2H-tetrazole to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .Physical And Chemical Properties Analysis
The compound is solid in form . The melting point is 115-117 °C .科学的研究の応用
Synthesis of Ligands
- Summary of the Application : “4-Bromo-3-(bromomethyl)benzonitrile” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
- Results or Outcomes : The outcome of this application is the successful synthesis of the desired ligand. The exact results, including any quantitative data or statistical analyses, would depend on the specific experiment .
Preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile
- Summary of the Application : “4-Bromo-3-(bromomethyl)benzonitrile” is also useful in the preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .
- Methods of Application : This involves a reaction with 2H-tetrazole in the presence of potassium hydroxide .
- Results or Outcomes : The outcome of this application is the successful synthesis of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. The exact results, including any quantitative data or statistical analyses, would depend on the specific experiment .
Photo-induced Aromatic Finkelstein Iodination Reaction
- Summary of the Application : “4-Bromo-3-(bromomethyl)benzonitrile” can be used in the synthesis of 4-iodobenzonitrile via a photo-induced aromatic Finkelstein iodination reaction .
- Methods of Application : This involves a reaction with iodine under photo-irradiation conditions .
- Results or Outcomes : The outcome of this application is the successful synthesis of 4-iodobenzonitrile. The exact results, including any quantitative data or statistical analyses, would depend on the specific experiment .
Suzuki Cross-Coupling Reaction
- Summary of the Application : “4-Bromo-3-(bromomethyl)benzonitrile” can be used as an aryl halide test compound in developing greener reaction conditions for Suzuki cross-coupling between aryl halides and phenyl boronic acid .
- Methods of Application : This involves a reaction with phenyl boronic acid in the presence of a palladium catalyst .
- Results or Outcomes : The outcome of this application is the successful development of greener reaction conditions for the Suzuki cross-coupling reaction. The exact results, including any quantitative data or statistical analyses, would depend on the specific experiment .
Synthesis of 4-(Bromomethyl)benzoic Acid
- Summary of the Application : “4-Bromo-3-(bromomethyl)benzonitrile” can be used in the synthesis of 4-(bromomethyl)benzoic acid .
- Methods of Application : This involves a reaction with a suitable carboxylic acid in the presence of a catalyst .
- Results or Outcomes : The outcome of this application is the successful synthesis of 4-(bromomethyl)benzoic acid. The exact results, including any quantitative data or statistical analyses, would depend on the specific experiment .
Preparation of 2-(Bromomethyl)tetrahydro-2H-pyran
- Summary of the Application : “4-Bromo-3-(bromomethyl)benzonitrile” can be used in the preparation of 2-(bromomethyl)tetrahydro-2H-pyran .
- Methods of Application : This involves a reaction with tetrahydro-2H-pyran in the presence of a suitable catalyst .
- Results or Outcomes : The outcome of this application is the successful synthesis of 2-(bromomethyl)tetrahydro-2H-pyran. The exact results, including any quantitative data or statistical analyses, would depend on the specific experiment .
Safety And Hazards
特性
IUPAC Name |
4-bromo-3-(bromomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXYSQSKOJJWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466996 | |
| Record name | 4-bromo-3-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(bromomethyl)benzonitrile | |
CAS RN |
190197-86-5 | |
| Record name | 4-bromo-3-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


